molecular formula C8H16N2O5S B2429181 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid CAS No. 1955499-23-6

1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid

Cat. No.: B2429181
CAS No.: 1955499-23-6
M. Wt: 252.29
InChI Key: FSEQGTDBQZIICG-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid is a compound with the molecular formula C6H14N2OS.C2H2O4 and a molecular weight of 252.29 g/mol . This compound is known for its unique structure, which includes a thiolane ring and an oxalic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid involves several steps One common method includes the reaction of 2-aminoethanethiol with a suitable oxidizing agent to form the thiolane ringThe final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid under controlled conditions .

Chemical Reactions Analysis

1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid involves its interaction with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, potentially altering their function. The imino group can form hydrogen bonds with various biomolecules, affecting their activity. The oxalic acid moiety can chelate metal ions, influencing enzymatic reactions .

Comparison with Similar Compounds

1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid can be compared with similar compounds such as:

Properties

IUPAC Name

oxalic acid;2-[(1-oxothiolan-1-ylidene)amino]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.C2H2O4/c7-3-4-8-10(9)5-1-2-6-10;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEQGTDBQZIICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NCCN)(=O)C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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